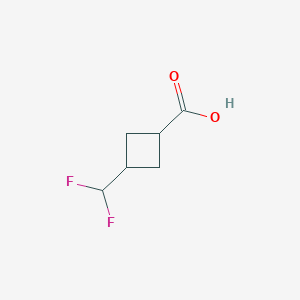

3-(Difluoromethyl)cyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality 3-(Difluoromethyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(difluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-5(8)3-1-4(2-3)6(9)10/h3-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSUGPIWOGKMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613330-49-6 | |

| Record name | 3-(difluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Theoretical Calculations on 3-(difluoromethyl)cyclobutane-1-carboxylic Acid Conformation

Executive Summary

The Structural Paradox of the "Magic Methyl" Bioisostere

In modern medicinal chemistry, the 3-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold represents a critical intersection of bioisosterism and structural rigidity. The difluoromethyl group (

This guide details the theoretical framework for accurately predicting the conformational landscape of this molecule. We move beyond standard energy minimization to address the specific challenges of fluorine-mediated intramolecular hydrogen bonding (IMHB) and ring inversion barriers .

Part 1: Structural Dynamics & Isomerism

The Physics of the Scaffold

The cyclobutane ring is rarely planar.[2][3] To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a non-planar "butterfly" or "puckered" conformation.[1]

-

Puckering Angle (

): Typically -

Inversion Barrier: Low energy (

kcal/mol), allowing rapid interconversion at room temperature unless locked by substituents.

The Fluorine Factor: as a Donor

Unlike the inert trifluoromethyl (

-

Cis-Isomer: The

and -

Trans-Isomer: Substituents on opposite faces precludes this interaction, driving conformation purely via steric and electronic repulsion (1,3-diaxial-like strain).

Part 2: Computational Methodology (The Protocol)

To capture these subtle electronic effects, standard force fields (MMFF94) are insufficient. The following protocol utilizes Density Functional Theory (DFT) with dispersion corrections to account for fluorine-fluorine and weak H-bond interactions.

Workflow Architecture

Figure 1: High-fidelity computational workflow for fluorinated cycloalkanes. Note the explicit inclusion of dispersion-corrected functionals.

Step-by-Step Execution

Step 1: Conformer Generation

Objective: Sample the puckering angle and rotamers of the

-

Tool: Spartan, Schrödinger (MacroModel), or OpenBabel.

-

Method: Monte Carlo Multiple Minimum (MCMM) search.

-

Constraint: Do not constrain the ring atoms; allow full relaxation of the puckering angle.

Step 2: DFT Optimization (The Gold Standard)

Objective: Accurate electronic energy calculation including dispersion.

-

Functional: wB97X-D or B3LYP-D3(BJ) . The "-D" (dispersion) correction is mandatory to accurately model the attractive forces between the fluorine lone pairs and the scaffold.

-

Basis Set: 6-311+G(d,p) . Diffuse functions (+) are required to describe the lone pairs on Fluorine and Oxygen accurately.

-

Software: Gaussian 16, ORCA, or Q-Chem.

Step 3: Solvation Models

Objective: Mimic biological environments.

-

Method: SMD (Solvation Model based on Density).

-

Solvents:

-

Water (

): Simulates bulk aqueous environment (blood/cytosol). -

Chloroform/Dichloromethane (

): Simulates the lipophilic interior of a protein binding pocket or membrane.

-

Part 3: Energetic Analysis & Data Interpretation

Relative Stability Metrics

Upon completing the calculations, organize the data to compare the Cis and Trans global minima.

| Parameter | Cis-Isomer (Global Min) | Trans-Isomer (Global Min) | Significance |

| 0.0 (Reference) | Calc. Value | Determines the dominant isomer in synthesis. | |

| Puckering Angle ( | Indicates ring strain; Cis often puckers more to relieve repulsion. | ||

| Dipole Moment (Debye) | High | Low | Affects solubility and permeability. |

| N/A | Critical: Evidence of Intramolecular H-Bonding. |

The Intramolecular H-Bond (IMHB) Hypothesis

In the Cis conformation, check for a bond distance between the

-

If Present: This interaction stabilizes the Cis form, making it more lipophilic (by "hiding" the polar donor) and potentially more permeable than the Trans isomer.

-

NBO Analysis: Use Natural Bond Orbital (NBO) analysis to look for

orbital overlap, which quantifies the strength of this H-bond.

Part 4: Experimental Validation Strategy

Theoretical models must be validated against physical data. For this specific molecule, NMR is the primary tool.

and Coupling Constants

The puckering of the ring dictates the dihedral angles between the ring protons and the fluorine atoms.

-

Protocol: Calculate NMR shielding tensors (GIAO method) at the mPW1PW91/6-311+G(d,p) level on the optimized geometries.

-

Validation: Compare calculated coupling constants (

) with experimental-

Trans isomers typically show distinct vicinal coupling patterns (

) due to the fixed axial/equatorial relationships compared to the Cis form.

-

References

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626–1631. Link

-

Lin, W., et al. (2022). Conformational Analysis Of Cyclobutanecarboxylic Acid. International Symposium on Molecular Spectroscopy. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Glendening, E. D., & Halpern, A. M. (2005).[4] Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.[4] The Journal of Physical Chemistry A, 109(4), 635–643.[4] Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link

Sources

Operational Safety and Handling of Fluorinated Carboxylic Acids: A Technical Guide

Executive Summary

Fluorinated carboxylic acids (FCAs), ranging from the ubiquitous Trifluoroacetic Acid (TFA) to the metabolically lethal Monofluoroacetic Acid (MFA), represent a dichotomy in pharmaceutical research. They are indispensable tools for pKa modulation, solubility enhancement, and peptide synthesis, yet they pose severe safety risks often underestimated due to their ubiquity.

This guide moves beyond standard SDS boilerplate. It addresses the "Nitrile Trap" (glove permeation failures), the "Lethal Synthesis" metabolic pathway, and validated protocols for the efficient removal of TFA from drug substances—a critical bottleneck in late-stage purification.

Part 1: The Dual Hazard Profile

FCAs must be categorized into two distinct hazard classes. Treating them as a monolith leads to inadequate safety protocols.

Class A: Corrosive & Volatile (e.g., Trifluoroacetic Acid - TFA)

-

Primary Risk: Chemical burns and inhalation injury.[1]

-

Mechanism: The electron-withdrawing trifluoromethyl group stabilizes the carboxylate anion, dropping the pKa of TFA to ~0.23 (compared to 4.76 for acetic acid). This makes it a "super acid" in organic contexts, capable of rapid tissue necrosis and corneal destruction.

-

Volatility: High vapor pressure leads to rapid saturation of breathing zones outside fume hoods.

Class B: Metabolic Poisons (e.g., Fluoroacetate, Fluorocitrate)[2][3]

-

Primary Risk: Systemic cellular respiration failure.

-

Mechanism: The "Trojan Horse" effect. Unlike TFA, monofluoroacetate mimics acetate, entering the Krebs cycle where it is converted into a suicide inhibitor for the enzyme Aconitase.

Visualization: The "Lethal Synthesis" Pathway

The following diagram illustrates how Fluoroacetate hijacks the Krebs Cycle, a mechanism distinct from simple acid corrosion.

Figure 1: Mechanism of Action for Monofluoroacetate toxicity. The compound passes as a substrate until it irreversibly binds Aconitase, halting energy production.

Part 2: Risk Assessment & PPE Selection (The "Nitrile Trap")

A critical failure mode in FCA handling is the reliance on standard disposable nitrile gloves. Standard nitrile gloves provide inadequate protection against neat TFA.

Glove Permeation Data

The following data aggregates breakthrough times for neat Trifluoroacetic Acid (99%).

| Glove Material | Thickness (mm) | Breakthrough Time (min) | Protection Rating |

| Butyl Rubber | 0.7 | > 480 | Excellent (Recommended) |

| Laminate (Silver Shield) | 0.07 | > 480 | Excellent |

| Neoprene | 0.75 | ~ 120 | Good (Short Term) |

| Nitrile (Disposable) | 0.1 - 0.2 | < 15 | DANGEROUS |

| Latex | 0.2 | < 10 | Not Recommended |

Protocol Directive:

-

Primary Barrier: For handling neat TFA (>50mL), use 0.7mm Butyl Rubber gloves.

-

Dexterity Setup: If fine motor control is required, wear Laminate liners (e.g., Ansell Barrier) under disposable nitrile gloves. The nitrile provides grip; the laminate provides chemical resistance.

-

Splash Rule: If using disposable nitrile for dilute solutions (<5%), change immediately upon any splash contact.

Part 3: Operational Protocols

TFA Removal Strategies in Peptide/Drug Synthesis

Removing residual TFA is critical; it acts as a counter-ion that can skew biological assay data and alter the physicochemical properties of the drug substance.

Workflow: The TFA Workup Decision Tree

Figure 2: Decision matrix for the removal of Trifluoroacetic acid from synthetic intermediates.

Detailed Methodologies

Method A: The "Ether Crash" (Precipitation) [2]

-

Applicability: Robust peptides and polar small molecules.

-

Protocol:

-

Dissolve crude oil in minimal MeOH/DCM.

-

Add 10 volumes of ice-cold diethyl ether (or MTBE) slowly with vigorous stirring.

-

Centrifuge (3000 rpm, 5 min) to pellet the solid. Decant supernatant.

-

Crucial Step: Resuspend pellet in fresh ether and repeat 3x. This "washing" relies on the solubility of TFA in ether vs. the insolubility of the salt.

-

Method B: HCl Exchange (Lyophilization)

-

Applicability: Converting TFA salts to physiologically compatible HCl salts.

-

Protocol:

-

Dissolve sample in 2-10 mM HCl (aq).

-

Freeze (liquid nitrogen) and lyophilize.

-

Repeat 2-3 times. The stronger acid (HCl) displaces the weaker acid (TFA), and the volatility of TFA allows it to sublime.

-

Method C: Azeotropic Removal

-

Applicability: Non-polar small molecules.

-

Protocol:

-

Add Toluene to the TFA-containing residue.

-

Rotary evaporate.[3] Toluene forms a binary azeotrope with TFA (boiling point depression), dragging the acid out more effectively than DCM or MeOH alone.

-

Part 4: Waste Management & Environmental Compliance

FCAs, particularly long-chain variations (PFOA/PFOS), are under intense regulatory scrutiny as "Forever Chemicals."

-

Segregation: NEVER mix TFA waste with basic waste (e.g., sodium hydroxide, amines). The exotherm can pressurize containers and cause explosions.[1]

-

Labeling: Clearly mark waste as "Halogenated Organic Acid."

-

Destruction: Do not use standard oxidizers (Peroxide/Permanganate) to "neutralize" TFA in-house; the C-F bond is too stable. It requires high-temperature incineration (>1100°C) at approved facilities.

References

-

National Institutes of Health (NIH) - PubChem. Trifluoroacetic Acid Compound Summary. Available at: [Link]

-

Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

-

Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Trifluoroacetic Acid. Available at: [Link]

-

European Chemicals Agency (ECHA). Substance Information: Trifluoroacetic acid. Available at: [Link]

Sources

A Technical Guide to Identifying and Validating Biological Targets for Difluoromethylcyclobutane Derivatives

Abstract

The difluoromethylcyclobutane scaffold is an emerging motif in medicinal chemistry, combining the unique physicochemical properties of a difluoromethyl group with the conformational rigidity of a cyclobutane ring. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate novel biological targets for this promising class of compounds. We will delve into the scientific rationale derived from the scaffold's inherent properties, propose high-potential target classes, and provide detailed, actionable protocols for target identification and validation, moving from broad, unbiased screening to specific, hypothesis-driven confirmation.

Introduction: The Rationale for the Difluoromethylcyclobutane Scaffold

The strategic incorporation of fluorine into drug candidates is a well-established method to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl (CF2H) group, in particular, offers a nuanced alternative to the more common trifluoromethyl (CF3) group. It moderately increases lipophilicity while uniquely acting as a "lipophilic hydrogen bond donor," capable of forming weak hydrogen bonds that can be crucial for target engagement.[1][2][3][4] This group is often considered a bioisostere for hydroxyl, thiol, or amine functionalities, allowing it to mimic the interactions of these groups while offering improved metabolic stability.[2][5][6][7]

When combined with a cyclobutane ring, these properties are further refined. The cyclobutane moiety introduces a three-dimensional, puckered structure that is significantly underrepresented in current drug libraries.[8][9] This strained carbocycle provides conformational restriction, which can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity.[9] Furthermore, the cyclobutane scaffold can improve metabolic stability and serve as a non-planar bioisostere for phenyl rings or geminal dimethyl groups.[8] The fusion of these two motifs—the hydrogen-bonding, metabolically robust CF2H group and the conformationally rigid cyclobutane ring—creates a powerful scaffold for probing novel biological space and developing next-generation therapeutics.

Part 1: Hypothesized Biological Target Classes

Based on the foundational physicochemical properties of the difluoromethylcyclobutane scaffold, we can logically deduce several high-priority classes of biological targets.

Cysteine Proteases

Rationale: Cysteine proteases, such as cathepsins and caspases, are implicated in a wide range of diseases, including cancer and inflammatory disorders.[10][11] Their catalytic mechanism relies on a nucleophilic cysteine residue in the active site.[12][13] Molecules containing electrophilic centers can form covalent bonds with this cysteine, leading to irreversible inhibition.[11] While the CF2H group itself is not a classic electrophile, its strong electron-withdrawing nature can activate an adjacent functional group (e.g., a carbonyl or an unsaturated bond) for nucleophilic attack by the catalytic cysteine. The defined, rigid structure of the cyclobutane ring can orient this "warhead" for optimal interaction within the enzyme's active site, enhancing both potency and selectivity.[14]

Protein Kinases

Rationale: Kinase inhibitors are a cornerstone of modern oncology and immunology. A vast number of these are ATP-competitive inhibitors that form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[15][16][17] The CF2H group's capacity to act as a hydrogen bond donor makes it an excellent candidate for interacting with the backbone amides or carbonyls of the hinge residues (typically GK+1 or GK+3).[16][18] The cyclobutane ring can serve as a rigid scaffold to position the CF2H-bearing moiety precisely within the adenine-binding region, while other substituents on the ring can explore adjacent hydrophobic pockets to achieve high affinity and selectivity.

KRAS G12C and Other Covalent Targets

Rationale: The success of covalent inhibitors targeting the mutant KRAS G12C protein has revolutionized the concept of "drugging the undruggable".[19][20][21] These inhibitors rely on a nearby nucleophilic cysteine residue, which becomes available for covalent modification only in the mutant protein.[22][23] A difluoromethylcyclobutane derivative could be designed with a mild electrophile (e.g., an acrylamide) positioned to react with the Cys12 residue. The unique 3D vectoring of the cyclobutane scaffold could allow the molecule to access the Switch-II pocket and orient the electrophile for efficient covalent bond formation, while the CF2H group could form stabilizing interactions with nearby residues.

Table 1: Summary of Hypothesized Target Classes and Rationale

| Target Class | Scientific Rationale | Key Molecular Interactions | Potential Therapeutic Areas |

| Cysteine Proteases | The CF2H group can activate an adjacent electrophilic center for covalent modification of the catalytic cysteine. The cyclobutane ring provides rigid scaffolding for precise orientation.[12][14] | Covalent bond with Cys residue; H-bonds in substrate binding pockets. | Oncology, Inflammation, Infectious Diseases |

| Protein Kinases | The CF2H group can act as a hydrogen bond donor to interact with the kinase hinge region. The cyclobutane ring provides a rigid core for improved affinity and selectivity.[15][16] | Hydrogen bonding with hinge backbone; hydrophobic interactions. | Oncology, Autoimmune Diseases |

| KRAS G12C | The cyclobutane scaffold can position a reactive group for covalent targeting of the mutant Cys12 residue in the Switch-II pocket.[19][22] | Covalent bond with Cys12; non-covalent interactions in the binding pocket. | Solid Tumors (NSCLC, Colorectal) |

Part 2: A Strategic Workflow for Target Identification and Validation

Identifying the specific biological target of a novel compound is a critical step in drug development. We advocate for a multi-pronged approach that begins with unbiased, proteome-wide methods and progressively narrows the focus to specific, validated targets.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 14. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biosolveit.de [biosolveit.de]

- 17. ovid.com [ovid.com]

- 18. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 19. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. annualreviews.org [annualreviews.org]

- 22. A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Strategic Incorporation of the 3-(Difluoromethyl)cyclobutane Scaffold in Drug Discovery

This guide outlines the strategic application, synthesis, and physicochemical profiling of 3-(difluoromethyl)cyclobutane-1-carboxylic acid analogs. It addresses the specific needs of medicinal chemists seeking to leverage the difluoromethyl (

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

In early-stage lead optimization, the 3-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold represents a high-value tactical moiety.[2] Unlike the trifluoromethyl (

The

Key Physicochemical Advantages[1][2]

-

Bioisosterism: Acts as a bioisostere for 3-hydroxycyclobutane-1-carboxylic acid, removing the metabolic liability of the secondary alcohol.[2]

-

Conformational Control: The cyclobutane ring exists in a puckered conformation (

), allowing for distinct cis and trans vectors that can probe specific sub-pockets.[1][2] -

Metabolic Stability: The

group blocks the C3 position from oxidative metabolism (e.g., hydroxylation) often seen in unsubstituted cycloalkanes.[1][2]

Structural Dynamics & Stereochemistry

The 1,3-disubstitution pattern on the cyclobutane ring generates two diastereomers: cis and trans.[1][2] Assigning and separating these isomers is critical for SAR (Structure-Activity Relationship) studies.[1][2]

| Isomer | Vector Relationship | Dipole Moment Trend | Preferred Application |

| Cis-isomer | Substituents are on the same face (pseudo-equatorial/axial mix depending on pucker).[1] | Higher (typically) | Mimicking compact, folded bioactive conformations.[1][2] |

| Trans-isomer | Substituents are on opposite faces (pseudo-equatorial/equatorial).[1] | Lower | Spanning linear distances in binding pockets; mimicking extended chains.[1][2] |

Technical Insight: The acidity (pKa) of the carboxylic acid is modulated by the through-space electrostatic effect of the fluorine atoms.[1][2] In the cis isomer, the proximity of the electron-withdrawing

Synthetic Methodologies

Two primary routes are recommended for the synthesis of 3-(difluoromethyl)cyclobutane-1-carboxylic acid analogs: the Classical Deoxofluorination Route (highly reliable) and the Modern Photochemical Route (for rapid diversification).[1]

Protocol A: Classical Deoxofluorination (Step-by-Step)

This route converts a 3-formyl precursor into the difluoromethyl target using nucleophilic fluorinating agents.[1][2]

Reagents:

-

Precursor: Methyl 3-formylcyclobutane-1-carboxylate (derived from acetal hydrolysis or reduction of the diester).[1]

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1]

Workflow:

-

Preparation: Dissolve methyl 3-formylcyclobutane-1-carboxylate (1.0 equiv) in anhydrous DCM under

atmosphere. Cool to -

Fluorination: Dropwise add DAST (2.5 equiv). Caution: Reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS for the disappearance of the aldehyde.[1][2]

-

Quench: Cool to

and quench carefully with saturated aqueous -

Extraction: Extract with DCM, dry over

, and concentrate. -

Hydrolysis: Treat the crude ester with

(3.0 equiv) in

Validation Check:

-

NMR Signature: Look for the characteristic triplet in

-NMR for the -

-NMR: Distinct doublet (or multiplet depending on ring coupling) around

Protocol B: Radical Difluoromethylation (Modern)

For accessing analogs where the cyclobutane ring is formed around the difluoromethyl group or added to a bicyclo precursor.[1][2]

-

Mechanism: Photochemical addition of a difluoromethyl radical (

) to bicyclo[1.1.0]butanes or direct C-H functionalization.[1][2] -

Reagents: Sodium difluoromethanesulfinate (

) or similar radical precursors with an Iridium photocatalyst.[1][2] -

Advantage: Allows for late-stage introduction of the

moiety if the aldehyde route is chemically incompatible with other functional groups.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic flow for generating these analogs.

Caption: Synthetic decision tree comparing classical deoxofluorination vs. modern radical methodologies.

Physicochemical Profiling & Data Interpretation

When evaluating these analogs, the following parameters are critical for "Go/No-Go" decisions.

| Parameter | 3-OH Analog (Reference) | 3- | Interpretation |

| H-Bond Donor (HBD) | Strong (1) | Weak (1) | |

| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate | |

| tPSA (Polar Surface Area) | High | Low | Reduced tPSA correlates with better BBB penetration (if applicable).[1][2] |

| Metabolic Stability | Low (Oxidation/Glucuronidation) | High | The C-F bond is resistant to CYP450 oxidation.[1][2] |

Experimental Determination of LogD

Do not rely solely on calculated LogP (cLogP). The unique polarity of the

-

Protocol: Shake-flask method using Octanol/Phosphate Buffer (pH 7.4).

References

-

Zafrani, Y., et al. (2017).[1][2][3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[1][2][3] [Link][2]

-

Levens, A., et al. (2020).[1][2] Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development.[1][2][4] [Link][2]

-

Mykhailiuk, P. K. (2024).[1][2] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[1][2] [Link][2]

-

Luo, Y., et al. (2024).[1][2] Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery.[1][2][5] Green Chemistry.[1][2][5] [Link]

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2][5] Journal of Medicinal Chemistry.[1][2][3] [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(difluoromethyl)cyclobutane-1-carboxylic acid

Abstract

This application note presents a comprehensive guide to the purification of 3-(difluoromethyl)cyclobutane-1-carboxylic acid, a key building block in modern drug discovery, utilizing High-Performance Liquid Chromatography (HPLC). The inherent polarity and potential for chirality of this molecule present unique challenges for achieving high purity. This document provides a detailed exploration of method development, including stationary and mobile phase selection, culminating in a robust, step-by-step purification protocol. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Challenge of Purifying Fluorinated Cyclobutanes

3-(difluoromethyl)cyclobutane-1-carboxylic acid is a valuable synthetic intermediate in the development of novel therapeutics. The incorporation of the difluoromethyl group and the cyclobutane scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, these same features contribute to purification challenges. The high polarity of the carboxylic acid moiety often leads to poor retention on traditional reversed-phase (RP) HPLC columns, while the presence of a chiral center necessitates enantiomeric separation for stereospecific drug development.[1][2][3]

This guide will address these challenges by providing a systematic approach to developing a reliable HPLC purification method.

Foundational Principles: Method Development Strategy

A successful HPLC purification is contingent on the strategic selection of the stationary and mobile phases to maximize the differential partitioning of the target compound from its impurities.

Stationary Phase Selection: Beyond C18

Traditional C18 stationary phases often fail to provide adequate retention for highly polar compounds like 3-(difluoromethyl)cyclobutane-1-carboxylic acid.[4][5] To overcome this, several alternative stationary phases should be considered:

-

Polar-Embedded Phases: These phases incorporate polar functional groups (e.g., amide, carbamate) within the alkyl chain, enhancing their affinity for polar analytes and allowing for the use of highly aqueous mobile phases without phase collapse.

-

Fluorinated Phases (PFP, F5): Pentafluorophenyl (PFP) phases offer a unique selectivity due to multiple interaction mechanisms, including dipole-dipole, π-π, and charge transfer interactions, which can be particularly effective for separating fluorinated compounds.[4][6][7]

-

Mixed-Mode Phases: These phases combine reversed-phase and ion-exchange functionalities on a single support, providing excellent retention for charged species like carboxylic acids.[2]

For chiral separations, specialized Chiral Stationary Phases (CSPs) are essential. Cyclodextrin-based and derivatized polysaccharide-based CSPs are often effective for separating cyclic compounds.[8][9][10]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is a critical factor in achieving optimal separation.[11] Key parameters to consider include:

-

pH Control: The ionization state of the carboxylic acid group is dictated by the mobile phase pH. Maintaining a pH at least 2 units below the pKa of the carboxylic acid will keep it in its neutral, more retained form, leading to sharper peaks and better resolution.[12][13]

-

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[14] Their differing polarities and elution strengths can significantly impact selectivity.

-

Buffers: The use of a buffer system (e.g., phosphate, acetate) is crucial for maintaining a stable pH throughout the chromatographic run, ensuring reproducible retention times.[13] Buffer concentrations should typically be in the range of 10-50 mM.[13]

-

Additives: For challenging separations, additives like trifluoroacetic acid (TFA) can be used as ion-pairing agents to improve the retention of polar compounds.[15][16]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for the purification of 3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Achiral Purification Protocol

This protocol is designed for the purification of the compound from synthetic impurities.

3.1.1. Method Development Workflow

Caption: Workflow for achiral HPLC method development.

3.1.2. Recommended Starting Conditions

| Parameter | Recommended Setting | Rationale |

| Column | Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides enhanced retention for polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Ensures the carboxylic acid is in its neutral form for better retention.[12] |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier.[14] |

| Gradient | 5-95% B over 20 minutes | A broad gradient for initial screening of impurities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Detection | UV at 210 nm | Carboxylic acids typically have a UV absorbance at low wavelengths. |

| Column Temperature | 30 °C | Provides stable and reproducible chromatography. |

3.1.3. Step-by-Step Protocol

-

Sample Preparation: Dissolve the crude 3-(difluoromethyl)cyclobutane-1-carboxylic acid in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Run the gradient as specified in the method.

-

Fraction Collection: Collect fractions corresponding to the main peak of interest.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

-

Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.

Chiral Separation Protocol

This protocol is for the separation of the enantiomers of 3-(difluoromethyl)cyclobutane-1-carboxylic acid.

3.2.1. Chiral Method Development Strategy

Caption: Strategy for chiral HPLC method development.

3.2.2. Recommended Starting Conditions for Chiral Separation

| Parameter | Recommended Setting | Rationale |

| Column | Derivatized Cyclodextrin CSP (e.g., 4.6 x 250 mm, 5 µm) | Often effective for the separation of cyclic molecules.[8][9] |

| Mobile Phase | Isocratic mixture of Heptane and Ethanol (e.g., 90:10) with 0.1% TFA | Normal phase is often successful for chiral separations. TFA can improve peak shape.[10] |

| Flow Rate | 0.8 mL/min | A lower flow rate can improve resolution in chiral separations. |

| Detection | UV at 210 nm | |

| Column Temperature | 25 °C | Temperature can significantly affect chiral selectivity. |

3.2.3. Step-by-Step Protocol for Chiral Separation

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase.

-

System Equilibration: Equilibrate the column with the isocratic mobile phase until a stable baseline is achieved.

-

Injection: Inject the sample.

-

Isocratic Elution: Run the mobile phase at a constant composition.

-

Enantiomer Identification: Collect fractions for each enantiomer and confirm their identity using a polarimeter or other chiroptical technique.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Retention | Mobile phase is too strong; analyte is ionized. | Decrease the percentage of organic modifier; ensure the mobile phase pH is at least 2 units below the analyte's pKa.[12] |

| Broad Peaks | Secondary interactions with the stationary phase; column overload. | Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase; reduce the sample concentration. |

| Poor Resolution | Inappropriate stationary or mobile phase. | Screen different column chemistries (e.g., PFP, polar-embedded); optimize the organic modifier and gradient slope.[4][17] |

| No Chiral Separation | Incorrect CSP or mobile phase mode. | Screen a variety of CSPs and mobile phase modes (normal, reversed, polar organic).[10] |

Conclusion

The successful purification of 3-(difluoromethyl)cyclobutane-1-carboxylic acid by HPLC is achievable through a systematic and well-reasoned method development approach. By carefully selecting a stationary phase that provides adequate retention for this polar molecule and by optimizing the mobile phase to control the ionization state and improve selectivity, high purity can be obtained. For enantiomeric separation, a thorough screening of chiral stationary phases and mobile phase modes is essential. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to purify this and other challenging fluorinated building blocks.

References

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. Available at: [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. SpringerLink. Available at: [Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

-

Polar Compounds. SIELC Technologies. Available at: [Link]

-

Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. PubMed. Available at: [Link]

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

-

Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate. Available at: [Link]

-

A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Available at: [Link]

-

HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

-

HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

-

Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at: [Link]

-

Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

-

HPLC Method Development: Standard Practices and New Columns. Agilent. Available at: [Link]

-

Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. ScienceDirect. Available at: [Link]

-

Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]

-

Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure. Available at: [Link]

-

For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. Available at: [Link]

-

Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

Nitrilation of Carboxylic Acids by PIII/PV Catalysis. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Polar Compounds | SIELC Technologies [sielc.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]

- 14. rjptonline.org [rjptonline.org]

- 15. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. resolian.com [resolian.com]

Application Note: Robust and Efficient Amide Coupling Protocols for 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The cyclobutane motif is a valuable structural element in pharmaceutical design, prized for its ability to introduce three-dimensional character into otherwise planar molecules. When functionalized with fluorine atoms, such as in 3-(difluoromethyl)cyclobutane-1-carboxylic acid, these building blocks offer a unique combination of properties. The difluoromethyl group (CHF2) can serve as a bioisostere for hydroxyl or thiol groups, modulate lipophilicity and metabolic stability, and influence the conformation of the parent molecule.[1][2] Consequently, the development of reliable methods for incorporating this scaffold into larger molecules via amide bond formation is of significant interest to researchers in drug discovery and development.

This document provides a detailed guide to performing amide coupling reactions using 3-(difluoromethyl)cyclobutane-1-carboxylic acid. It outlines two field-proven protocols, explains the mechanistic rationale behind reagent selection, and offers guidance for reaction setup, monitoring, workup, and product characterization.

Reagent Profile: 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

-

Structure: (A chemical structure image would be placed here in a formal document)

-

Molecular Formula: C₆H₈F₂O₂

-

Molecular Weight: 150.12 g/mol

-

Key Physicochemical Properties: The difluoromethyl group is a moderate electron-withdrawing group, which can slightly increase the acidity of the carboxylic acid proton compared to its non-fluorinated analog. The cyclobutane ring introduces some steric bulk around the carboxylic acid. These factors must be considered when selecting coupling reagents and reaction conditions to ensure efficient activation of the carboxylate.

Core Principles of Amide Coupling

Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[3] Because direct reaction is typically slow and requires high temperatures, the carboxylic acid must first be "activated" to form a more reactive intermediate. This is achieved using a coupling reagent. The general process involves two key steps:

-

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[3][4]

-

Acylation: The amine, acting as a nucleophile, attacks the activated intermediate to form the stable amide bond.[5][6]

A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often added to scavenge the acidic protons generated during the reaction, driving the equilibrium towards product formation without competing with the primary or secondary amine nucleophile.[7]

Experimental Protocols and Methodologies

Two robust protocols are presented below, utilizing common and highly efficient coupling reagents: HATU and EDC in combination with HOBt.

Protocol 1: High-Efficiency Coupling using HATU

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation uronium-based coupling reagent known for its high reactivity, fast reaction times, and ability to suppress racemization.[8][9] It is particularly effective for coupling sterically hindered acids or less nucleophilic amines.[6]

Mechanism Rationale: The reaction proceeds via the formation of a highly reactive OAt-active ester intermediate. The base (DIPEA) deprotonates the carboxylic acid, and the resulting carboxylate attacks the electrophilic carbon of HATU.[5][6] This intermediate is then readily attacked by the amine to form the desired amide.

Diagram 1: HATU-Mediated Amide Coupling Workflow

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

To a solution of 3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add DIPEA (3.0 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of HATU (1.2 eq.) in anhydrous DMF dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Reagent Quantities for HATU Coupling (Example Scale)

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

|---|---|---|---|---|

| 3-(difluoromethyl)cyclobutane-1-carboxylic acid | 150.12 | 1.0 | 1.0 | 150 mg |

| Amine (Example: Benzylamine) | 107.15 | 1.1 | 1.1 | 118 mg |

| HATU | 380.23 | 1.2 | 1.2 | 456 mg |

| DIPEA | 129.24 | 3.0 | 3.0 | 523 µL |

| Anhydrous DMF | - | - | - | 5.0 mL |

Protocol 2: Cost-Effective Coupling using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation.[10] It is often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions, such as the formation of N-acylurea byproducts.[11][12] This method is generally more cost-effective than using uronium-based reagents.

Mechanism Rationale: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is prone to rearrangement. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the final amide product with higher purity.[11]

Diagram 2: EDC/HOBt Activation Mechanism

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols: Strategic Incorporation of 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid in Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of unique structural motifs is a key enabler in this endeavor. Among these, small, strained ring systems, particularly cyclobutanes, have garnered significant attention for their ability to impart desirable properties upon drug candidates. The rigid, three-dimensional nature of the cyclobutane scaffold can lead to improved metabolic stability, reduced planarity, and the ability to act as a bioisostere for larger aromatic systems, often resulting in enhanced potency and selectivity.

The value of this scaffold is further amplified through fluorination. The difluoromethyl (CF₂H) group, in particular, offers a nuanced set of properties that are highly advantageous in medicinal chemistry. It can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1] The combination of a cyclobutane core with a difluoromethyl substituent, as seen in 3-(difluoromethyl)cyclobutane-1-carboxylic acid , presents a powerful building block for the design of novel therapeutics with improved drug-like properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 3-(difluoromethyl)cyclobutane-1-carboxylic acid into drug candidates. We will delve into its physicochemical properties, propose a robust synthetic strategy, and provide detailed protocols for its conjugation to amine-containing molecules, a common step in the synthesis of many pharmaceutical agents.

Physicochemical Properties of Fluorinated Cyclobutane Carboxylic Acids

Understanding the physicochemical properties of a building block is crucial for predicting its influence on the overall characteristics of a drug candidate. While experimental data for 3-(difluoromethyl)cyclobutane-1-carboxylic acid is not extensively published, we can infer its properties from closely related analogs. The electron-withdrawing nature of the difluoromethyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated counterpart.

| Property | Analog Compound | Predicted/Experimental Value | Reference |

| pKa | trans-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 4.36 ± 0.40 (Predicted) | [2] |

| logP | 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | ~1.66 (Predicted) | [3] |

| Molecular Weight | cis-3-(Difluoromethyl)cyclobutane-1-carboxylic acid | 150.12 g/mol | N/A |

| Molecular Formula | cis-3-(Difluoromethyl)cyclobutane-1-carboxylic acid | C₆H₈F₂O₂ | N/A |

Note: The pKa and logP values are for the trifluoromethyl analog and should be considered as estimations for the difluoromethyl derivative. The increased polarity of the C-H bond in the CHF₂ group compared to a CF₃ group may lead to a slightly lower logP and a slightly higher pKa.

Proposed Synthesis of 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

A practical and scalable synthesis of 3-(difluoromethyl)cyclobutane-1-carboxylic acid can be envisioned starting from the readily available precursor, 3-oxocyclobutanecarboxylic acid .[4][5][6][7] This key intermediate is utilized in the synthesis of numerous pharmaceutical agents, including inhibitors of Janus kinase (JAK) and MDM2 antagonists.[5][6]

The proposed synthetic route involves a two-step sequence: difluoromethylation of the ketone followed by deprotection of the carboxylic acid.

Figure 1: Proposed synthetic workflow for 3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Protocol 1: Proposed Synthesis

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

To prevent side reactions during the difluoromethylation step, the carboxylic acid moiety of 3-oxocyclobutanecarboxylic acid should be protected, for instance, as a methyl or ethyl ester.

-

Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in an appropriate alcohol (e.g., methanol or ethanol, ~10 volumes).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter , and concentrate under reduced pressure to yield the protected ester.

Step 2: Difluoromethylation of the Protected Ketone

The key difluoromethylation step can be achieved using a variety of modern fluorination reagents. A plausible approach involves the use of a nucleophilic difluoromethylating agent such as (difluoromethyl)trimethylsilane (TMSCF₂H).[8]

-

Dissolve the protected 3-oxocyclobutanecarboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add (difluoromethyl)trimethylsilane (TMSCF₂H, ~1.5 eq) followed by a suitable activator, such as a fluoride source (e.g., potassium fluoride) or a phosphine (e.g., triphenylphosphine).[8]

-

Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected 3-(difluoromethyl)cyclobutane-1-carboxylate.

Step 3: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid via hydrolysis of the ester.

-

Dissolve the purified protected 3-(difluoromethyl)cyclobutane-1-carboxylate (1.0 eq) in a mixture of a suitable solvent (e.g., THF or methanol) and water.

-

Add a base (e.g., lithium hydroxide or sodium hydroxide, ~2.0 eq).

-

Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter , and concentrate under reduced pressure to afford the final product, 3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Protocols for Amide Bond Formation

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[9][10] The steric hindrance of the cyclobutane ring and the electron-withdrawing nature of the difluoromethyl group may present challenges for the amide coupling reaction. Therefore, the choice of an appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity.

Figure 2: Decision workflow for selecting an appropriate amide coupling protocol.

Protocol 2A: HATU-Mediated Amide Coupling (For Challenging Substrates)

For sterically hindered or electron-deficient amines, a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often required.[9][10]

-

Dissolve 3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere.

-

Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter , and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2B: EDC/HOBt-Mediated Amide Coupling (Standard Conditions)

For less demanding couplings, a carbodiimide-based method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is a reliable and cost-effective option.[11][12][13]

-

Dissolve 3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up the reaction as described in Protocol 2A (step 6).

-

Purify the crude product as described in Protocol 2A (step 8).

Conclusion

The 3-(difluoromethyl)cyclobutane-1-carboxylic acid moiety represents a valuable and strategic building block for the modern medicinal chemist. Its unique combination of a rigid, three-dimensional scaffold and the advantageous properties of the difluoromethyl group offers a compelling avenue for the optimization of drug candidates. The proposed synthetic route, starting from the readily available 3-oxocyclobutanecarboxylic acid, provides a practical approach to accessing this key intermediate. Furthermore, the detailed amide coupling protocols offer reliable methods for its incorporation into a wide range of molecular architectures. By leveraging the information and procedures outlined in this application note, researchers can effectively harness the potential of this fluorinated cyclobutane derivative to advance their drug discovery programs.

References

- Wang, B. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.

-

Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8877. [Link]

-

Vogel, E. B. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 46(10), 679. [Link]

- Ling, J., & Du, J. (2015). Preparation method of 3-oxocyclobutanecarboxylic acid. CN103467270A.

-

Yang, J., et al. (2026, January 7). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. ResearchGate. [Link]

-

Prakash, G. K. S., et al. (2011). Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H. Chemical Communications, 47(2), 780-782. [Link]

- Wang, B. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.

-

Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

-

Elend, D., & Fengas, D. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ChemInform, 36(48). [Link]

- Ling, J., & Du, J. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 3, 2026, from [Link]

-

Smith, L. A., et al. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. [Link]

-

Hu, J., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 243-249. [Link]

-

Sharma, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152599. [Link]

-

Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7098. [Link]

-

Kaur, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. [Link]

-

Grygorenko, O. O., et al. (2020). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 63(21), 12594-12606. [Link]

-

Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

-

Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved February 3, 2026, from [Link]

-

Wang, F., et al. (2021). Highly selective difluoromethylations of β-keto amides with TMSCF2Br under mild conditions. Beilstein Archives. [Link]

-

Grygorenko, O. O., et al. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry, 20, 1348-1355. [Link]

-

Grygorenko, O. O., et al. (2022). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. [Link]

-

PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved February 3, 2026, from [Link]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 123812-83-9 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

- 11. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]

Application Notes & Protocols: The Strategic Use of 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid in Fragment-Based Drug Design

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, demanding a continuous supply of novel, high-quality chemical matter. A significant challenge in FBDD is the over-representation of flat, two-dimensional fragments in screening libraries. To address this, there is a growing imperative to design and synthesize three-dimensional (3D) fragments that can better explore the complex topology of protein binding sites, often leading to improved solubility, selectivity, and overall drug-like properties.[1][2] This guide details the rationale, synthesis, and application of 3-(difluoromethyl)cyclobutane-1-carboxylic acid, a fragment that exquisitely combines the conformational rigidity of a cyclobutane scaffold with the unique physicochemical modulations of a difluoromethyl group. We present its strategic value, a proposed synthetic protocol, and its application in biophysical screening cascades, providing researchers with a comprehensive framework for leveraging this powerful building block in their drug discovery programs.

The Strategic Rationale: Deconstructing the Fragment's Value

The efficacy of 3-(difluoromethyl)cyclobutane-1-carboxylic acid stems from the synergistic interplay between its two core components: the cyclobutane ring and the difluoromethyl group.

The Cyclobutane Scaffold: A Launchpad into 3D Chemical Space

The cyclobutane ring is an underutilized motif in drug design that offers distinct advantages over more common cyclic and aromatic systems.[2][3] Unlike flat aromatic rings, the cyclobutane scaffold adopts a puckered or "butterfly" conformation to relieve torsional strain, creating a defined three-dimensional structure.[3][4][5] This inherent 3D character allows for the precise projection of substituents into specific vectors in space, enabling a more nuanced exploration of a protein's binding pocket.[6]

Key Advantages of the Cyclobutane Scaffold:

-

Reduced Planarity: Moves away from the "flatland" of traditional fragments, often improving solubility and metabolic profiles.[2]

-

Metabolic Stability: The saturated ring can serve as a metabolically robust replacement for more labile groups like alkenes or larger cyclic systems.[3][7]

-

Defined Exit Vectors: The rigid, puckered structure provides well-defined attachment points for fragment elaboration, guiding a more rational hit-to-lead process.[1][6]

Caption: Logical relationships of the fragment's components.

The Difluoromethyl (CF₂H) Group: A Multifunctional Modulator

Fluorine has become a vital element in medicinal chemistry, and the difluoromethyl (CF₂H) group, in particular, offers a unique set of properties. It is often employed as a bioisostere—a chemical substituent that mimics the steric and electronic properties of another group while potentially improving the molecule's overall characteristics.[8][9]

Key Contributions of the CF₂H Group:

-

Bioisosteric Replacement: The CF₂H group serves as an effective bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) functionalities.[9][10] This allows chemists to replace metabolically labile groups without sacrificing key binding interactions.

-

Metabolic Stability: The strong carbon-fluorine bonds are highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly extend a compound's half-life.[9][11]

-

pKa Modulation: As a potent electron-withdrawing group, the CF₂H moiety significantly lowers the pKa of nearby acidic protons, such as the one on the carboxylic acid. This can enhance binding affinity to targets that favor an ionized ligand.

-

Lipophilicity and Permeability: The introduction of the CF₂H group generally increases lipophilicity, which can improve a compound's ability to cross cell membranes.[9]

-

Hydrogen Bonding: The hydrogen atom on the CF₂H group is sufficiently acidic to act as a weak hydrogen bond donor, a unique feature that can contribute to binding affinity.[9][10]

Caption: The concept of bioisosteric replacement.

Physicochemical Properties Profile

The combination of these structural features results in a fragment with a highly attractive profile for FBDD, adhering well to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

| Property | Value (Calculated/Estimated) | Rationale and Significance |

| Molecular Formula | C₆H₇F₂O₂ | --- |

| Molecular Weight | 150.12 g/mol | Well within the "Rule of Three" limit, maximizing chemical space explored. |

| Calculated LogP | ~1.0 - 1.5 | Balances solubility with membrane permeability, a key consideration for bioavailability. |

| pKa (Estimated) | ~3.5 - 4.0 | Lower than typical carboxylic acids (~4.7) due to the inductive effect of the CF₂H group. This can enhance binding to pockets with cationic residues.[12] |

| Hydrogen Bond Donors | 2 (COOH, CF₂H ) | The carboxylic acid is a strong donor/acceptor, while the CF₂H provides a weak donor capability.[9] |

| Hydrogen Bond Acceptors | 2 (C=O , -O H) | Provides a key anchor point for binding to protein targets. |

| Rotatable Bonds | 1 | The low number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency. |

| Fraction sp³ (Fsp³) | 0.83 | A high degree of sp³ character signifies its three-dimensional nature, a desirable trait for modern fragment libraries.[1] |

Synthesis and Characterization Protocols

While not commercially widespread, 3-(difluoromethyl)cyclobutane-1-carboxylic acid can be synthesized from readily available starting materials. The following is a proposed, logical synthetic route based on established chemical transformations.

Proposed Synthetic Workflow

The synthesis begins with the commercially available 3-oxocyclobutanecarboxylic acid, proceeding through a key difluoromethylation step.

Caption: Proposed synthetic workflow diagram.

Step-by-Step Synthesis Protocol

Causality: The carboxylic acid of the starting material is protected as a methyl ester to prevent side reactions during the sensitive deoxyfluorination step. The ketone is then converted to the difluoromethylene group. Finally, the ester is hydrolyzed under basic conditions to yield the target carboxylic acid.[13]

Step 1: Ester Protection of 3-Oxocyclobutanecarboxylic Acid

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture, neutralize carefully with a saturated solution of sodium bicarbonate, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-oxocyclobutane-1-carboxylate.

Step 2: Deoxyfluorination

-

Caution: Deoxyfluorination reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.

-

Dissolve the methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise via syringe.

-

Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature, stirring overnight.

-

Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the layers and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain methyl 3-(difluoromethyl)cyclobutane-1-carboxylate.

Step 3: Saponification to the Carboxylic Acid

-

Dissolve the purified ester (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (0.1 M).[13]

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 1-2 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Analytical Characterization

-

¹H NMR: Expect characteristic multiplets for the cyclobutane protons and a triplet for the proton of the CHF₂ group with a large J-coupling to the fluorine atoms.

-

¹⁹F NMR: Expect a doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.

-

¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to C-F coupling.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Application in Fragment-Based Screening

This fragment is an ideal candidate for inclusion in a high-throughput fragment screening library. Its combination of a rigid 3D scaffold, a key binding group (carboxylic acid), and a metabolically stable, property-modulating group (difluoromethyl) makes it a versatile probe for a wide range of biological targets.

General FBDD Screening Cascade

Caption: A typical fragment-based drug discovery workflow.

Protocol: Primary Screening by Surface Plasmon Resonance (SPR)

Trustworthiness: This protocol includes essential controls (reference channel, buffer blanks) to ensure the observed binding is specific to the analyte and target, not an artifact of the system.

-

Chip Preparation and Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5). Activate the surface using a standard mixture of EDC/NHS.

-

Immobilize the target protein onto one flow cell (the active channel) via amine coupling to a target density that will yield a theoretical Rmax of ~50-100 RU for the fragment.

-

Deactivate a second flow cell using the same chemistry but without protein injection to create a reference surface.

-

-

Fragment Screening:

-

Prepare a stock solution of 3-(difluoromethyl)cyclobutane-1-carboxylic acid in 100% DMSO.

-

Dilute the fragment into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of ≤1%.

-

Inject the fragment solution over both the active and reference flow cells.

-

Include regular buffer-only injections (blanks) for double-referencing.

-

-

Data Analysis:

-

Subtract the signal from the reference channel from the active channel. Then, subtract the average signal from the blank injections.

-

A positive, concentration-dependent, and reversible binding signal indicates a potential hit.

-

For confirmed hits, perform a full kinetic titration (e.g., 0.1 µM to 500 µM) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Strategic Fragment Elaboration (Hit-to-Lead)

Once 3-(difluoromethyl)cyclobutane-1-carboxylic acid is identified as a hit and its binding mode is confirmed by structural biology, its design facilitates straightforward synthetic elaboration.

-

The Carboxylic Acid Handle: This is the primary vector for growth. It can be readily converted to amides, esters, or used in other coupling reactions to explore nearby pockets in the binding site. Standard amide bond formation (e.g., using HATU or EDC/HOBt) is a reliable method to link the fragment to a diverse array of amines.

-